molecular formula C10H14FN3O3S B2712508 5-Fluoro-2-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034528-87-3

5-Fluoro-2-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyrimidine

Cat. No.: B2712508
CAS No.: 2034528-87-3
M. Wt: 275.3
InChI Key: FYFIQCZOCMUQQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyrimidine is a useful research compound. Its molecular formula is C10H14FN3O3S and its molecular weight is 275.3. The purity is usually 95%.
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Scientific Research Applications

1. Corrosion Inhibition in Iron

5-Fluoro-2-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyrimidine derivatives have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were used to investigate the adsorption behaviors of these derivatives on iron surfaces, indicating their potential application in corrosion prevention (Kaya et al., 2016).

2. Antitumor Activity

The compound's derivatives have been synthesized and evaluated for their antitumor activity. For example, an acyclonucleoside derivative of 5-fluorouracil showed promising results against L1210 mouse leukemia cells and was effective in increasing survival in leukemic mice without host toxicity (Rosowsky et al., 1981).

3. Cancer Treatment

The compound and its derivatives, particularly fluorinated pyrimidines, have been extensively studied for their applications in cancer treatment. These studies include the mechanism of action, metabolism, and efficacy of these compounds in tumor inhibition and their potential as therapeutic agents in various types of cancer (Harbers et al., 1959).

4. Inhibiting Nucleic Acid Biosynthesis

Fluorinated pyrimidines, including this compound derivatives, have been studied for their role in inhibiting nucleic acid biosynthesis. This inhibition is crucial in understanding the compound's antitumor activity and developing strategies for tumor therapy (Gmeiner, 2020).

5. Ophthalmic Applications

The compound's derivatives have been used in ophthalmic practice, particularly for reducing fibroblastic proliferation and subsequent scarring in various eye surgeries (Abraham et al., 2012).

6. DNA and RNA Synthesis Inhibition

Derivatives of this compound have been designed to interfere with both DNA and RNA synthesis, leading to antitumor activity. These compounds, including TAS-106, inhibit RNA polymerases, which are active throughout the cell cycle except for the M phase, thus contributing to their antitumor efficacy (Abdelrahim et al., 2013).

7. Electrochemical Interaction with DNA

Studies have investigated the electrochemical interaction of sulfonyl 5-fluorouracil derivatives with double-stranded DNA and G-quadruplex DNA. These interactions are significant in understanding the compound's anticancer activities and its potential in drug development (Hu et al., 2012).

Properties

IUPAC Name

5-fluoro-2-(1-methylsulfonylpiperidin-3-yl)oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3O3S/c1-18(15,16)14-4-2-3-9(7-14)17-10-12-5-8(11)6-13-10/h5-6,9H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFIQCZOCMUQQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)OC2=NC=C(C=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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